methyl 2-[(2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[(2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core fused with a dihydro-1,3-benzothiazole system. Its structure includes a 6-methoxy substituent, an imino-linked 4-(azepane-1-sulfonyl)benzoyl group, and a methyl acetate moiety. The Z-configuration of the imino bond (C=N) is critical for its stereoelectronic properties.
Properties
IUPAC Name |
methyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6S2/c1-32-18-9-12-20-21(15-18)34-24(27(20)16-22(28)33-2)25-23(29)17-7-10-19(11-8-17)35(30,31)26-13-5-3-4-6-14-26/h7-12,15H,3-6,13-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFNYNKJIUWBME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where sulfonyl and benzothiazole derivatives have shown efficacy.
Mechanism of Action
The mechanism by which methyl 2-[(2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfonyl group can act as a strong electron-withdrawing group, influencing the reactivity of the benzothiazole ring. The azepane ring may also play a role in modulating the compound’s interactions with biological molecules, potentially affecting pathways involved in cell signaling or metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural similarities with sulfonylurea herbicides and benzothiazole derivatives. Below is a detailed comparison based on substituents, molecular features, and inferred properties:
Table 1: Structural and Functional Comparison
Key Findings:
Core Heterocycle Differences: The target compound’s dihydro-1,3-benzothiazole core contrasts with the 1,3,5-triazine rings in sulfonylurea herbicides. Benzothiazoles are associated with diverse bioactivities, including antimicrobial and antitumor effects, whereas triazines are primarily linked to herbicide action . The azepane-sulfonyl group in the target compound introduces a seven-membered ring, which may enhance lipophilicity and membrane permeability compared to the smaller dimethylamino or methoxy groups in triazine-based herbicides.
Functional Group Variations: The imino bond (C=N) in the target compound differs from the sulfonylurea bridge (-NH-C(=O)-NH-) in herbicides. The 6-methoxy substituent on the benzothiazole may sterically hinder interactions with biological targets compared to the more flexible methoxy groups on triazines.
Stereoelectronic Effects: The Z-configuration of the imino bond likely restricts molecular conformation, impacting binding affinity to hypothetical targets. In contrast, sulfonylurea herbicides rely on planar triazine-urea systems for acetolactate synthase (ALS) enzyme inhibition .
Synthetic and Analytical Considerations :
- Structural determination of such complex heterocycles often employs crystallographic tools like SHELX programs, which are widely used for small-molecule refinement . The azepane-sulfonyl group’s bulkiness may pose challenges in crystallization compared to triazine derivatives.
Research Implications and Gaps
- Activity Profile: While sulfonylurea herbicides act via ALS inhibition, the target compound’s mechanism remains speculative.
- Solubility and Stability: The azepane-sulfonyl group may improve solubility in nonpolar environments compared to polar triazine-based herbicides, but ester hydrolysis susceptibility requires stability studies.
- Synthetic Complexity : The compound’s multi-step synthesis—likely involving imine formation, sulfonylation, and esterification—contrasts with the modular synthesis of triazine sulfonylureas, which are optimized for agricultural scalability .
Biological Activity
Methyl 2-[(2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex heterocyclic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound belongs to a class of molecules known as heterocyclic esters, featuring a benzothiazole core and an azepane ring linked by an ester bond. Its molecular formula is with a molecular weight of approximately 465.58 g/mol .
Anticancer Properties
Research has indicated that derivatives of benzothiazole, including the compound , exhibit significant cytotoxic activity against various cancer cell lines. A study evaluated several benzothiazole derivatives for their ability to activate procaspase-3 and inhibit cancer cell proliferation. The most promising derivative showed an EC50 value of 0.31 µM and IC50 values ranging from 0.24 to 0.92 µM across five different cancer cell lines (NCI-H226, SK-N-SH, HT29, MKN-45, MDA-MB-231) .
Table 1: Cytotoxic Activity of Benzothiazole Derivatives
| Compound | EC50 (µM) | IC50 Range (µM) | Cancer Cell Lines Tested |
|---|---|---|---|
| Compound 18e | 0.31 | 0.24 - 0.92 | NCI-H226, SK-N-SH, HT29, MKN-45, MDA-MB-231 |
| PAC-1 | 0.41 | Not specified | Not specified |
The mechanism by which this compound exerts its anticancer effects is primarily through the activation of procaspase-3. This activation leads to apoptosis in cancer cells, making it a target for further development in cancer therapeutics .
Case Studies
A notable case study involved the synthesis and biological evaluation of various benzothiazole derivatives including the subject compound. The derivatives were tested for their antiproliferative effects against multiple cancer lines. The results demonstrated that structural modifications significantly impacted their biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
